(5-Bromo-2-methylphenyl)methanol

Descripción

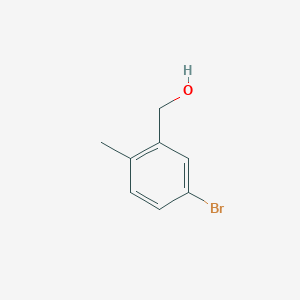

Structure

3D Structure

Propiedades

IUPAC Name |

(5-bromo-2-methylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO/c1-6-2-3-8(9)4-7(6)5-10/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXASFBKJNJSOAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10514547 | |

| Record name | (5-Bromo-2-methylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10514547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

258886-04-3 | |

| Record name | (5-Bromo-2-methylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10514547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Physical Properties of (5-Bromo-2-methylphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Bromo-2-methylphenyl)methanol, a substituted benzyl alcohol derivative, is a valuable building block in organic synthesis. Its utility in the construction of more complex molecules makes a thorough understanding of its physical properties essential for researchers in drug discovery and materials science. The strategic placement of the bromo and methyl groups on the phenyl ring, along with the reactive hydroxymethyl moiety, offers a versatile scaffold for the development of novel compounds with potential applications in medicinal chemistry and functional materials.

This guide provides a comprehensive overview of the core physical properties of (5-Bromo-2-methylphenyl)methanol, outlines detailed experimental protocols for their determination, and presents a logical workflow for the characterization of such a compound. The information herein is intended to equip researchers with the necessary knowledge for the safe and effective handling and utilization of this important chemical intermediate.

Core Physical and Chemical Properties

A precise understanding of the physical properties of a compound is fundamental to its application in research and development. These properties dictate the conditions required for reactions, purification, and formulation.

| Property | Value | Source |

| CAS Number | 258886-04-3 | [PubChem[1]]([Link]) |

| Molecular Formula | C₈H₉BrO | [PubChem[1]]([Link]) |

| Molecular Weight | 201.06 g/mol | [PubChem[1]]([Link]) |

| Appearance | White to off-white solid (Predicted) | - |

| Melting Point | No experimental data available. Predicted to be a solid at room temperature. | - |

| Boiling Point | No experimental data available. | - |

| Solubility | Expected to be soluble in common organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate. Sparingly soluble in water. | - |

| Density | No experimental data available. | - |

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. (5-Bromo-2-methylphenyl)methanol should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Hazard Statements: [1]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Experimental Protocols for Physical Property Determination

The following protocols describe standard laboratory procedures for determining the key physical properties of a solid organic compound like (5-Bromo-2-methylphenyl)methanol. These methods are designed to be self-validating through careful execution and observation.

Melting Point Determination

Causality: The melting point is a critical indicator of purity. A sharp melting range (typically 1-2°C) suggests a pure compound, while a broad and depressed melting range indicates the presence of impurities. This phenomenon, known as melting point depression, is a colligative property.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry (5-Bromo-2-methylphenyl)methanol is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point (if a rough estimate is known from similar structures). The heating rate is then slowed to 1-2°C per minute to allow for thermal equilibrium.

-

Observation: The temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range) are recorded.

-

Validation: The determination is repeated with a fresh sample to ensure reproducibility.

Solubility Assessment

Causality: The solubility of a compound in various solvents provides insights into its polarity and potential for use in different reaction and purification systems. The principle of "like dissolves like" is the guiding concept here; polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents.

Methodology:

-

Solvent Selection: A range of solvents with varying polarities is chosen (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).

-

Procedure: Approximately 10-20 mg of (5-Bromo-2-methylphenyl)methanol is placed in a series of small test tubes.

-

Solvent Addition: The chosen solvent is added dropwise to each test tube with agitation (e.g., vortexing) until the solid dissolves or a maximum volume (e.g., 1 mL) is reached.

-

Observation: The solubility is qualitatively assessed as "soluble," "sparingly soluble," or "insoluble" at room temperature. For quantitative analysis, the mass of solute required to saturate a specific volume of solvent can be determined.

-

Heating Effects: If a compound is insoluble at room temperature, the mixture can be gently heated to assess for temperature-dependent solubility, which is crucial for recrystallization procedures.

Workflow for Compound Characterization

The following diagram illustrates a standard workflow for the comprehensive characterization of a newly synthesized or acquired chemical compound, ensuring its identity, purity, and key physical properties are well-documented.

Caption: Workflow for the physical and chemical characterization of a research compound.

Spectroscopic Data Analysis

Spectroscopic techniques are indispensable for confirming the structure of a molecule. While experimental spectra for (5-Bromo-2-methylphenyl)methanol are not provided here, the expected key features are outlined below.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene (-CH₂) protons of the alcohol, the hydroxyl (-OH) proton, and the methyl (-CH₃) protons. The splitting patterns and chemical shifts of the aromatic protons would confirm the 1,2,4-substitution pattern on the benzene ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display unique signals for each of the eight carbon atoms in the molecule, providing further confirmation of the carbon skeleton. The chemical shifts would be characteristic of the aromatic, methyl, and methylene carbons.

-

IR (Infrared) Spectroscopy: The IR spectrum should exhibit a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group. Absorptions corresponding to C-H stretches of the aromatic ring and the methyl/methylene groups, as well as C=C stretching of the aromatic ring, would also be present.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (201.06 g/mol ). A characteristic isotopic pattern for the presence of one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) would be observed for the molecular ion and bromine-containing fragment ions.

Conclusion

This technical guide provides a foundational understanding of the physical properties of (5-Bromo-2-methylphenyl)methanol, essential for its effective use in a research and development setting. While some experimental data remains to be reported in the literature, the provided protocols for physical property determination and the logical workflow for compound characterization offer a robust framework for scientists working with this and other novel chemical entities. Adherence to these methodologies will ensure the generation of high-quality, reliable data, underpinning the integrity of subsequent research.

References

-

PubChem. (5-Bromo-2-methylphenyl)methanol. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to the Solubility of 5-bromo-2-methylbenzyl Alcohol for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of 5-bromo-2-methylbenzyl alcohol, a key building block in modern medicinal chemistry. Recognizing the critical role of solubility in drug discovery and development, this document synthesizes available data, outlines robust experimental protocols for solubility determination, and offers insights into the physicochemical properties governing its behavior in various solvent systems.

Introduction: The Significance of 5-bromo-2-methylbenzyl Alcohol in Pharmaceutical Research

5-bromo-2-methylbenzyl alcohol is a substituted aromatic alcohol whose structural motif is of significant interest in the synthesis of complex organic molecules. Its utility as a versatile intermediate is underscored by its application in the synthesis of various pharmaceutical compounds. A notable example is its role as a precursor to 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene, an antidiabetic agent used in the preparation of Canagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor for the treatment of type 2 diabetes. Given its importance, a thorough understanding of its solubility is paramount for efficient reaction design, purification, and formulation development.

Physicochemical Properties and Solubility Profile

A clear understanding of the physicochemical properties of 5-bromo-2-methylbenzyl alcohol is fundamental to predicting and explaining its solubility.

| Property | Value | Source |

| Molecular Formula | C₈H₉BrO | [1][2] |

| Molecular Weight | 201.06 g/mol | [1][2] |

| Appearance | White to light yellow/orange powder/crystal | [1] |

| Melting Point | 60 °C | [3] |

| Purity | >98.0% (GC) | [1] |

Based on the qualitative data for 5-bromo-2-chlorobenzyl alcohol, which is described as insoluble in water and soluble in organic solvents[4], and the quantitative data for the more polar analogue, 5-bromo-2-hydroxybenzyl alcohol (solubility in water: 0.7% at 25°C; freely soluble in alcohol and diethyl ether)[5], a predicted solubility profile for 5-bromo-2-methylbenzyl alcohol is presented below.

| Solvent | Predicted Solubility | Rationale |

| Water | Low to Insoluble | The hydrophobic character of the brominated phenyl and methyl groups is expected to dominate over the hydrophilic nature of the single hydroxyl group. |

| Alcohols (Methanol, Ethanol) | Soluble to Freely Soluble | The alkyl chain of the solvent can interact with the nonpolar parts of the solute, while the hydroxyl groups can form hydrogen bonds. |

| Dimethyl Sulfoxide (DMSO) | Freely Soluble | A highly polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| Acetone | Soluble | A polar aprotic solvent that can effectively solvate the molecule. |

| Dichloromethane (DCM) | Soluble | A nonpolar solvent that will readily dissolve the largely nonpolar solute. |

| Hexanes | Sparingly Soluble to Insoluble | The polarity of the hydroxyl group may limit solubility in highly nonpolar aliphatic solvents. |

Experimental Determination of Solubility: A Validated Protocol

To obtain precise and reliable solubility data, a well-controlled experimental approach is necessary. The following section details a robust protocol based on the widely accepted shake-flask method, a cornerstone for thermodynamic solubility measurement.

The Shake-Flask Method for Thermodynamic Solubility

The objective of this method is to determine the equilibrium concentration of a solute in a solvent at a specific temperature, representing the thermodynamic solubility.

Sources

(5-Bromo-2-methylphenyl)methanol molecular weight and formula

An In-Depth Technical Guide to (5-Bromo-2-methylphenyl)methanol: Properties, Synthesis, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (5-Bromo-2-methylphenyl)methanol, a key building block in medicinal chemistry and organic synthesis. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's fundamental properties, synthesis protocols, safety considerations, and its emerging role in the development of novel therapeutics.

Core Molecular Attributes

(5-Bromo-2-methylphenyl)methanol, also known as 5-bromo-2-methylbenzyl alcohol, is an aromatic alcohol. The strategic placement of the bromo, methyl, and hydroxymethyl groups on the phenyl ring makes it a versatile intermediate for introducing specific functionalities into more complex molecules.

Key Properties Summary

| Property | Value | Source |

| Molecular Formula | C8H9BrO | PubChem[1] |

| Molecular Weight | 201.06 g/mol | PubChem[1] |

| IUPAC Name | (5-bromo-2-methylphenyl)methanol | PubChem[1] |

| CAS Number | 258886-04-3 | PubChem[1] |

| Canonical SMILES | CC1=C(C=C(C=C1)Br)CO | PubChem[1] |

Chemical Structure

The structure of (5-Bromo-2-methylphenyl)methanol is characterized by a benzene ring substituted with a bromine atom, a methyl group, and a hydroxymethyl group.

Caption: 2D structure of (5-Bromo-2-methylphenyl)methanol.

Synthesis and Mechanistic Insights

The synthesis of (5-Bromo-2-methylphenyl)methanol and its analogs can be achieved through various synthetic routes. A common approach involves the bromination of a substituted toluene derivative followed by functional group manipulation.

Illustrative Synthetic Pathway

A plausible synthesis could start from 2-methylbenzyl alcohol, involving a bromination step. The directing effects of the methyl and hydroxymethyl groups are crucial in determining the regioselectivity of the bromination.

Sources

A Technical Guide to the Spectroscopic Characterization of (5-Bromo-2-methylphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Bromo-2-methylphenyl)methanol, a substituted benzyl alcohol derivative, serves as a crucial building block in the synthesis of a variety of organic molecules, including active pharmaceutical ingredients. Its chemical structure, featuring a bromine-substituted aromatic ring, a methyl group, and a primary alcohol, presents a unique spectroscopic fingerprint. Accurate interpretation of its spectroscopic data is paramount for confirming its identity, assessing its purity, and ensuring the success of subsequent synthetic transformations. This in-depth technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for (5-Bromo-2-methylphenyl)methanol, grounded in the principles of spectroscopic theory and supported by experimental insights.

Molecular Structure and Key Features

A thorough understanding of the molecular structure is the foundation for interpreting its spectroscopic data. (5-Bromo-2-methylphenyl)methanol possesses a benzene ring substituted at positions 1, 2, and 5. The hydroxymethyl (-CH₂OH) group at position 1, the methyl (-CH₃) group at position 2, and the bromine atom at position 5 give rise to a distinct pattern of signals in its various spectra.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can gain detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy: Unraveling the Proton Environment

Experimental Protocol: A sample of (5-Bromo-2-methylphenyl)methanol is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

Data Interpretation: The ¹H NMR spectrum of (5-Bromo-2-methylphenyl)methanol is expected to exhibit distinct signals corresponding to the aromatic protons, the benzylic methylene protons, the hydroxyl proton, and the methyl protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.35 | d | 1H | H-6 |

| ~7.25 | dd | 1H | H-4 |

| ~7.05 | d | 1H | H-3 |

| ~4.65 | s | 2H | -CH₂OH |

| ~2.30 | s | 3H | -CH₃ |

| Variable (e.g., ~1.70) | br s | 1H | -OH |

Causality Behind Experimental Choices and Interpretation:

-

Aromatic Protons (δ 7.0-7.4 ppm): The three protons on the benzene ring appear in the characteristic downfield region due to the deshielding effect of the ring current. The observed splitting patterns (multiplicity) are a direct consequence of spin-spin coupling with neighboring protons.

-

H-6: Appears as a doublet due to coupling with H-4.

-

H-4: Appears as a doublet of doublets due to coupling with H-3 and H-6.

-

H-3: Appears as a doublet due to coupling with H-4.

-

-

Benzylic Protons (-CH₂OH, δ ~4.65 ppm): These two protons are chemically equivalent and are adjacent to the electron-withdrawing oxygen atom, causing them to resonate downfield from typical alkyl protons. They appear as a singlet because there are no adjacent protons to couple with.

-

Methyl Protons (-CH₃, δ ~2.30 ppm): The three protons of the methyl group are also chemically equivalent and appear as a sharp singlet. Their chemical shift is in the typical range for a methyl group attached to an aromatic ring.

-

Hydroxyl Proton (-OH, variable): The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent due to hydrogen bonding. It often appears as a broad singlet and may exchange with trace amounts of D₂O in the solvent, leading to its disappearance.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Experimental Protocol: The ¹³C NMR spectrum is typically acquired using the same sample prepared for ¹H NMR analysis. Proton-decoupled mode is commonly employed to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Data Interpretation: The proton-decoupled ¹³C NMR spectrum of (5-Bromo-2-methylphenyl)methanol will display eight distinct signals, corresponding to the eight carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~139.5 | C-1 |

| ~136.0 | C-2 |

| ~131.5 | C-3 |

| ~130.0 | C-4 |

| ~121.0 | C-5 |

| ~128.5 | C-6 |

| ~64.0 | -CH₂OH |

| ~18.5 | -CH₃ |

Expert Insights on Spectral Assignment:

-

Aromatic Carbons (δ 120-140 ppm): The six carbons of the benzene ring resonate in this region.

-

C-1 and C-2 (quaternary): These carbons, directly attached to the hydroxymethyl and methyl groups, respectively, will appear as less intense signals.

-

C-5 (quaternary): The carbon bearing the bromine atom is significantly influenced by the halogen's electronegativity and heavy atom effect.

-

C-3, C-4, and C-6 (methine): The chemical shifts of these carbons are influenced by the electronic effects of the substituents. Precise assignment can be aided by two-dimensional NMR techniques such as HSQC and HMBC.

-

-

Benzylic Carbon (-CH₂OH, δ ~64.0 ppm): This carbon is shifted downfield due to the direct attachment of the electronegative oxygen atom.

-

Methyl Carbon (-CH₃, δ ~18.5 ppm): This signal appears in the typical upfield region for an alkyl carbon.

II. Infrared (IR) Spectroscopy: Probing Functional Groups

Experimental Protocol: The IR spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

Data Interpretation: The IR spectrum provides valuable information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400-3200 (broad) | O-H stretch | Alcohol |

| 3100-3000 | C-H stretch | Aromatic |

| 2950-2850 | C-H stretch | Aliphatic (CH₂, CH₃) |

| 1600-1450 | C=C stretch | Aromatic Ring |

| ~1050 | C-O stretch | Primary Alcohol |

| ~820 | C-H bend (out-of-plane) | 1,2,4-Trisubstituted Benzene |

| ~600-500 | C-Br stretch | Aryl Halide |

Authoritative Grounding in Vibrational Spectroscopy:

-

O-H Stretch: The broad absorption band in the 3400-3200 cm⁻¹ region is a hallmark of the hydroxyl group and is broadened due to intermolecular hydrogen bonding.[1][2]

-

C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.[2]

-

Aromatic C=C Stretches: The absorptions in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the benzene ring.

-

C-O Stretch: The strong band around 1050 cm⁻¹ is indicative of the C-O stretching vibration of the primary alcohol.

-

Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of bending vibrations that are unique to the molecule. The out-of-plane C-H bending vibration around 820 cm⁻¹ is particularly diagnostic for the 1,2,4-trisubstitution pattern of the benzene ring.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Experimental Protocol: The mass spectrum is typically obtained using Electron Ionization (EI) with a Gas Chromatography (GC) inlet to ensure sample purity. The instrument measures the mass-to-charge ratio (m/z) of the resulting ions.

Data Interpretation: The mass spectrum provides the molecular weight of the compound and insights into its structure through analysis of its fragmentation pattern.

Key Features of the Mass Spectrum:

-

Molecular Ion Peak (M⁺): The molecular formula of (5-Bromo-2-methylphenyl)methanol is C₈H₉BrO. Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity.[3][4] The monoisotopic mass is approximately 199.98 g/mol .[5]

-

m/z ≈ 200 (for C₈H₉⁷⁹BrO)

-

m/z ≈ 202 (for C₈H₉⁸¹BrO)

-

-

Major Fragmentation Pathways:

-

Loss of H₂O: A peak at M-18 (m/z ≈ 182/184) can be observed due to the loss of a water molecule from the alcohol.

-

Loss of -CH₂OH: Cleavage of the benzylic carbon-carbon bond can lead to the loss of the hydroxymethyl radical, resulting in a prominent peak at M-31 (m/z ≈ 169/171).

-

Loss of Br: Fragmentation involving the loss of the bromine radical will produce a peak at M-79/81 (m/z ≈ 121).

-

Tropylium Ion Formation: A peak at m/z = 91 is often observed in the mass spectra of benzyl derivatives, corresponding to the stable tropylium cation.

-

Visualizing Fragmentation:

Sources

An In-Depth Technical Guide to the Safe Handling of 5-bromo-2-methylbenzyl alcohol

This guide provides drug development professionals, researchers, and scientists with a comprehensive understanding of the safety profile and handling requirements for 5-bromo-2-methylbenzyl alcohol (CAS No: 258886-04-3). Moving beyond a standard Safety Data Sheet (SDS), this document synthesizes available data with field-proven insights, explaining the causality behind safety protocols to ensure a self-validating system of laboratory practice.

Section 1: Chemical Identity and Physicochemical Rationale

5-Bromo-2-methylbenzyl alcohol is a substituted aromatic alcohol. Its structure, featuring a bromine atom and a methyl group on the benzene ring, is pivotal to its reactivity, potential hazards, and handling requirements. The presence of the bromine atom increases the molecule's weight and can influence its metabolic pathways, while the benzyl alcohol moiety is associated with a known class of potential irritants and sensitizers.

Understanding these structural alerts is the first step in developing a robust safety protocol. The lipophilicity imparted by the methyl and bromo groups suggests that dermal absorption is a credible route of exposure, necessitating stringent skin protection measures.

Table 1: Physicochemical Properties of 5-bromo-2-methylbenzyl alcohol

| Property | Value | Source |

| CAS Number | 258886-04-3 | |

| Molecular Formula | C₈H₉BrO | [1] |

| Molecular Weight | 201.06 g/mol | [1] |

| Appearance | White to light yellow/orange powder or crystal | |

| Melting Point | 58.0 - 62.0 °C |

Section 2: Hazard Evaluation and Risk Mitigation

While comprehensive toxicological data for this specific molecule is limited, a hazard assessment can be constructed based on data from structurally similar compounds, such as other brominated or methylated benzyl alcohols.[2][3][4] This approach, known as "read-across" in toxicology, is a cornerstone of chemical safety assessment in research and development. The primary directive is to treat the compound with caution, assuming it possesses hazards characteristic of its chemical class until proven otherwise.

Inferred GHS Classification and Justification:

| Hazard Class | Category | Rationale & Recommended Precaution |

| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) | Benzyl alcohols as a class can be harmful upon ingestion.[5] Do not eat, drink, or smoke in the laboratory.[6][7] |

| Skin Irritation | Category 2 (Causes skin irritation) | Substituted benzyl alcohols are frequently cited as skin irritants.[6][8] The molecular structure suggests potential for dermal penetration. Avoid all skin contact. |

| Eye Irritation | Category 2A (Causes serious eye irritation) | As a powder, the material poses a significant risk of mechanical and chemical irritation to the eyes.[8] Chemical safety goggles are mandatory. |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) | Inhaling fine powders can cause respiratory tract irritation.[7] Handle only in a well-ventilated area or chemical fume hood. |

Section 3: Exposure Control and Personal Protective Equipment (PPE)

The selection of PPE is not a checklist but a reasoned response to the specific risks identified. The principle of "as low as reasonably practicable" (ALARP) should govern all exposure scenarios.

Table 2: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Causality and Rationale |

| Ventilation | Chemical Fume Hood | Essential for preventing inhalation of the powder and maintaining exposure levels below any potential occupational exposure limit.[5] |

| Eye Protection | Chemical safety goggles or face shield | Protects against airborne particles and accidental splashes. Standard safety glasses are insufficient.[9][10] |

| Hand Protection | Nitrile Gloves (min. thickness 0.11mm) | Provides a chemical barrier against a lipophilic molecule. Inspect gloves before use and change them frequently.[11] |

| Skin and Body | Fully-buttoned lab coat, long pants, closed-toe shoes | Prevents accidental skin contact with powders on bench surfaces or from small spills.[11] |

| Respiratory | NIOSH/MSHA-approved respirator | Required if handling large quantities or if ventilation is inadequate. The specific cartridge type should be selected based on the scale of work.[9] |

Section 4: Protocols for Safe Handling and Emergency Response

Trustworthiness in a protocol comes from its clarity and the anticipation of potential failure points. The following workflows are designed to be self-validating systems.

Detailed Protocol: Safe Weighing and Dispensing of 5-bromo-2-methylbenzyl alcohol

-

Preparation: Don all required PPE as specified in Table 2. Ensure the chemical fume hood sash is at the appropriate working height. Decontaminate the work surface and the analytical balance.

-

Staging: Place a container of appropriate size on the balance. Place the stock container of 5-bromo-2-methylbenzyl alcohol, a clean spatula, and a waste container within the fume hood.

-

Dispensing: Tare the balance. Open the stock container slowly to avoid creating airborne dust. Use the spatula to carefully transfer the desired amount of powder to the tared container. Causality Note: Slow, deliberate movements are critical to prevent aerosolization of the fine powder.

-

Closure and Cleanup: Securely close the stock container.[12] Gently tap the spatula on the edge of the waste container to dislodge any remaining powder. Place the spatula in a designated container for cleaning.

-

Decontamination: Wipe down the exterior of the stock and receiving containers. Clean the balance and surrounding work area with a suitable solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.

-

Post-Handling: Remove gloves and wash hands thoroughly with soap and water before leaving the laboratory.[12]

Emergency Response Decision Framework

The following diagram outlines the logical flow for responding to an accidental exposure. This ensures a rapid and correct sequence of actions, minimizing harm.

Caption: First Responder Actions for Chemical Exposure.

Section 5: Stability, Storage, and Disposal

Stability and Reactivity: The compound is stable under recommended storage conditions.[4] However, it is incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[3][10] Contact with these materials could lead to vigorous reactions. Upon combustion, it may produce hazardous decomposition products, including carbon monoxide, carbon dioxide, and hydrogen bromide gas.[4]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7] Protect from light and moisture. Storage incompatibility with strong oxidizing agents is a key consideration to prevent accidental reactions.

Disposal: This material and its container must be disposed of as hazardous waste.[7] Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. Always comply with all federal, state, and local environmental regulations.

Section 6: Toxicological and Ecological Profile

Data Gap Analysis: A critical aspect of scientific integrity is acknowledging what is not known. There is a significant lack of published, peer-reviewed toxicological and ecotoxicological data for 5-bromo-2-methylbenzyl alcohol specifically.[2][3] No specific LD50, LC50, or environmental fate data was identified in the reviewed sources.

Implications for Researchers: This data gap necessitates a conservative approach. The compound should be handled as if it has uncharacterized toxicological properties. All handling procedures should be designed to minimize any potential for exposure. Environmental release must be strictly avoided, as its impact on aquatic or terrestrial life is unknown.[5]

References

- 5-Bromo-2-(trifluoromethyl)benzyl alcohol Safety Data Sheet. Apollo Scientific. [URL: https://www.apolloscientific.co.uk/msds/PC50075_msds.pdf]

- 5-Bromo-2-methylbenzyl Alcohol Product Page. TCI AMERICA. [URL: https://www.tcichemicals.com/US/en/p/B5037]

- 4-Bromo-2-methylbenzyl Alcohol Safety Data Sheet. TCI Chemicals. [URL: https://www.tcichemicals.com/assets/sds/B2077_EN.pdf]

- Benzyl Alcohol Safety Data Sheet. Fisher Scientific. [URL: https://www.fishersci.com/sdsitems/29CFR1910.1200/97089.pdf]

- 2-Bromo-a-methylbenzyl alcohol Safety Data Sheet. Fisher Scientific. [URL: https://www.fishersci.com/sdsitems/AC39364.pdf]

- (R)-3-Bromo-a-methylbenzyl alcohol Safety Data Sheet. Fisher Scientific. [URL: https://www.fishersci.com/sdsitems/AC37649.pdf]

- 5-Bromo-2-methoxybenzyl alcohol Compound Summary. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/612298]

- 5-Bromo-2-methylbenzyl alcohol Information. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB62508053.htm]

- (S)-(-)-sec-Phenethyl alcohol Safety Data Sheet. Fisher Scientific. [URL: https://www.fishersci.com/sdsitems/AC17319.pdf]

- 5-BROMO-2-METHOXYBENZYL ALCOHOL Product Page. ATK CHEMICAL COMPANY LIMITED via ECHEMI. [URL: https://www.echemi.com/products/pd20210729155113959-5-bromo-2-methoxybenzyl-alcohol.html]

- Benzyl alcohol Safety Data Sheet. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/sds/aldrich/w213705]

- 2-Methylbenzyl alcohol Safety Data Sheet. Fisher Scientific. [URL: https://www.fishersci.com/sdsitems/AC12759.pdf]

- (±)-sec-Phenethyl Alcohol Safety Data Sheet. LGC Standards. [URL: https://www.lgcstandards.com/medias/sys_master/sds/h09/h4e/8824984240158.pdf]

- 4-Methylbenzyl alcohol Safety Data Sheet. Thermo Fisher Scientific. [URL: https://www.thermofisher.com/msdsproxy?productName=A15315&productDescription=4-Methylbenzyl+alcohol&vendorId=V20&country=US]

- 2-Bromo-5-(trifluoromethyl)benzyl alcohol Safety Data Sheet. Apollo Scientific. [URL: https://www.apolloscientific.co.uk/msds/PC50076_msds.pdf]

- 5-Bromo-2-chlorobenzyl Alcohol Product Page. Lab Pro Inc. [URL: https://labproinc.com/products/5-bromo-2-chlorobenzyl-alcohol-5g]

- 5-Bromo-2-hydroxybenzyl alcohol Compound Summary. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/75342]

- 5-Bromo-2-chlorobenzyl alcohol Information. ChemBK. [URL: https://www.chembk.com/en/chem/5-Bromo-2-chlorobenzyl%20alcohol]

- (R)-(-)-1-Phenylethanol Safety Data Sheet. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/sds/aldrich/05512]

- Benzyl alcohol Safety Data Sheet. Carl ROTH. [URL: https://www.carlroth.com/medias/SDB-NE02-GB-EN.pdf]

- alpha-METHYLBENZYL ALCOHOL Hazard Summary. New Jersey Department of Health. [URL: https://nj.gov/health/eoh/rtkweb/documents/fs/1252.pdf]

- 3-Bromo-5-nitrobenzyl alcohol Safety Data Sheet. ChemicalBook. [URL: https://www.chemicalbook.com/ProductMSDSDetailCB7233215_EN.htm]

- 5-Bromo-2-methylbenzyl Alcohol Product Page. CymitQuimica. [URL: https://www.cymitquimica.com/en/5-bromo-2-methylbenzyl-alcohol-258886-04-3-tci-b5037]

- 2-Methylbenzyl alcohol Material Safety Data Sheet. CDH Fine Chemical. [URL: https://www.cdhfinechemical.com/images/product/msds/2-Methylbenzyl_alcohol_MSDS.pdf]

- 5-Bromo-2-hydroxybenzyl alcohol Safety Data Sheet. Fisher Scientific. [URL: https://www.fishersci.com/sdsitems/AC33148.pdf]

Sources

- 1. 5-Bromo-2-methylbenzyl Alcohol | CymitQuimica [cymitquimica.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. fishersci.de [fishersci.de]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.no [fishersci.no]

- 7. echemi.com [echemi.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. nj.gov [nj.gov]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Synthesis and Discovery of (5-Bromo-2-methylphenyl)methanol

Introduction: A Versatile Brominated Building Block in Modern Organic Synthesis

(5-Bromo-2-methylphenyl)methanol, a substituted benzyl alcohol derivative, represents a crucial building block in the landscape of contemporary organic synthesis. Its unique structural arrangement, featuring a bromine atom and a methyl group on the phenyl ring, offers synthetic chemists a versatile scaffold for the construction of more complex molecular architectures. The presence of the bromine atom provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the facile introduction of diverse functional groups. The hydroxymethyl group serves as a key functional moiety for transformations including oxidation to the corresponding aldehyde or carboxylic acid, esterification, and etherification. This guide provides an in-depth exploration of the synthesis of (5-Bromo-2-methylphenyl)methanol, detailing scientifically robust protocols and the underlying chemical principles. While a singular "discovery" event for this compound is not prominently documented in the scientific literature, its emergence and significance are evident through its role as an intermediate in the synthesis of high-value molecules, particularly in the pharmaceutical and materials science sectors. Its commercial availability from numerous chemical suppliers further underscores its utility and demand within the research and development community.

Physicochemical Properties and Structural Data

A comprehensive understanding of the physicochemical properties of (5-Bromo-2-methylphenyl)methanol is essential for its effective handling, purification, and characterization.

| Property | Value | Source |

| IUPAC Name | (5-Bromo-2-methylphenyl)methanol | PubChem[1] |

| Synonyms | 5-Bromo-2-methylbenzyl alcohol | PubChem[1] |

| CAS Number | 258886-04-3 | PubChem[1] |

| Molecular Formula | C₈H₉BrO | PubChem[1] |

| Molecular Weight | 201.06 g/mol | PubChem[1] |

| Appearance | White to off-white solid (predicted) | |

| Melting Point | Not definitively reported | |

| Boiling Point | Not definitively reported | |

| Solubility | Soluble in common organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate. Sparingly soluble in water. |

Strategic Synthesis of (5-Bromo-2-methylphenyl)methanol

The most logical and widely applicable synthetic strategy for the preparation of (5-Bromo-2-methylphenyl)methanol involves the reduction of a corresponding carbonyl compound, either 5-bromo-2-methylbenzoic acid or 5-bromo-2-methylbenzaldehyde. This approach is favored due to the ready availability of the starting materials and the high efficiency of modern reducing agents.

Synthetic Pathway Overview

The following diagram illustrates the primary synthetic routes to (5-Bromo-2-methylphenyl)methanol.

Caption: Primary synthetic routes to (5-Bromo-2-methylphenyl)methanol.

Part 1: Synthesis of the Precursor - 5-Bromo-2-methylbenzoic Acid

The synthesis of the key intermediate, 5-bromo-2-methylbenzoic acid, is a critical first step. A reliable method involves the direct bromination of 2-methylbenzoic acid.

Reaction Scheme:

Caption: Bromination of 2-methylbenzoic acid.

This protocol is adapted from established procedures for the bromination of substituted benzoic acids.[2]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes), dissolve 2-methylbenzoic acid (1.0 eq) in concentrated sulfuric acid (4-5 volumes).

-

Addition of Bromine: Cool the solution to 0-5 °C using an ice bath. Slowly add liquid bromine (1.1 eq) dropwise from the dropping funnel over a period of 30-60 minutes. Maintain the temperature below 10 °C during the addition.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The crude 5-bromo-2-methylbenzoic acid will precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water to remove any residual acid. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 5-bromo-2-methylbenzoic acid.

Causality Behind Experimental Choices:

-

Sulfuric Acid as Solvent and Catalyst: Concentrated sulfuric acid serves as both a solvent and a catalyst. It protonates the carbonyl oxygen of the carboxylic acid, which deactivates the ring towards electrophilic substitution to a lesser extent than the unprotonated carboxylate group. However, the primary role of the strong acid is to facilitate the generation of the electrophilic bromine species.

-

Controlled Temperature: The initial cooling and slow addition of bromine are crucial to control the exothermic reaction and to minimize the formation of di-brominated byproducts.

-

Aqueous Work-up: Pouring the reaction mixture into ice water serves two purposes: it quenches the reaction and precipitates the less water-soluble product, allowing for its easy isolation.

Part 2: Reduction to (5-Bromo-2-methylphenyl)methanol

With the precursor in hand, the final step is the reduction of the carboxylic acid to the primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful and effective reagent for this transformation.

Reaction Scheme:

Caption: Reduction of 5-bromo-2-methylbenzoic acid.

This protocol is based on standard procedures for the LiAlH₄ reduction of carboxylic acids.[3]

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a suspension of lithium aluminum hydride (LiAlH₄) (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF).

-

Addition of Carboxylic Acid: Cool the LiAlH₄ suspension to 0 °C in an ice bath. Dissolve 5-bromo-2-methylbenzoic acid (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel. A gentle evolution of hydrogen gas will be observed.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours to ensure complete reduction. Monitor the reaction by TLC.

-

Work-up (Fieser Method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and finally water (3x mL), where 'x' is the mass of LiAlH₄ used in grams.[4] This procedure is designed to produce a granular precipitate of aluminum salts that is easily filtered.

-

Isolation and Purification: Stir the resulting mixture at room temperature for 30 minutes. Filter the mixture through a pad of Celite®, washing the filter cake with additional THF or ethyl acetate. Combine the organic filtrates and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield the crude (5-Bromo-2-methylphenyl)methanol. The product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Self-Validating System and Trustworthiness:

-

Monitoring by TLC: The progress of both the bromination and reduction steps should be closely monitored by TLC. For the bromination, the disappearance of the starting material and the appearance of a new, less polar spot corresponding to the product should be observed. For the reduction, the disappearance of the carboxylic acid and the appearance of the more polar alcohol product are indicative of a successful reaction.

-

Characteristic Quenching: The careful and controlled quenching of the LiAlH₄ reaction is a critical safety and purification step. The observation of initial gas evolution followed by the formation of a white, filterable precipitate confirms the successful decomposition of the excess reducing agent and the formation of manageable inorganic byproducts.

Alternative Synthetic Route: Reduction of 5-Bromo-2-methylbenzaldehyde

An alternative and often milder route to (5-Bromo-2-methylphenyl)methanol is the reduction of the corresponding aldehyde, 5-bromo-2-methylbenzaldehyde, using sodium borohydride (NaBH₄).[5]

Reaction Scheme:

Caption: Reduction of 5-bromo-2-methylbenzaldehyde.

This method is particularly advantageous if the aldehyde is readily available or can be synthesized efficiently. The use of NaBH₄ offers the benefit of being a less reactive and safer reducing agent compared to LiAlH₄, and the reaction can typically be carried out in protic solvents like methanol or ethanol at room temperature.

Characterization and Data Analysis

Thorough characterization of the final product is imperative to confirm its identity and purity. The following are the expected analytical data for (5-Bromo-2-methylphenyl)methanol.

| Analytical Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the range of δ 7.0-7.5 ppm, a singlet for the benzylic CH₂ protons around δ 4.5-4.7 ppm, a singlet for the methyl group protons around δ 2.2-2.4 ppm, and a broad singlet for the hydroxyl proton. |

| ¹³C NMR | Aromatic carbons in the range of δ 120-140 ppm, the benzylic carbon (CH₂OH) around δ 60-65 ppm, and the methyl carbon around δ 18-22 ppm. |

| Mass Spectrometry (MS) | A molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom. |

| Infrared (IR) Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, and characteristic C-H and C=C stretching frequencies for the aromatic ring. |

Applications in Drug Discovery and Development

(5-Bromo-2-methylphenyl)methanol and its derivatives are valuable intermediates in the synthesis of pharmaceutically active compounds. For instance, the core structure is found in intermediates used for the synthesis of SGLT2 inhibitors, a class of drugs used to treat type 2 diabetes.[6][7] The bromo- and methyl-substituted phenyl ring allows for precise structural modifications to optimize the pharmacological properties of the final drug candidate.

Conclusion

This technical guide has detailed robust and reliable methods for the synthesis of (5-Bromo-2-methylphenyl)methanol, a key intermediate in modern organic synthesis. The presented protocols, grounded in established chemical principles, provide a clear pathway for researchers and drug development professionals to access this versatile building block. The emphasis on the causality behind experimental choices and the inclusion of self-validating checks within the protocols are designed to ensure both the efficiency and safety of the synthetic process. The utility of (5-Bromo-2-methylphenyl)methanol as a precursor to complex molecules, particularly in the pharmaceutical industry, solidifies its importance in the ongoing quest for new and improved therapeutic agents.

References

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for -. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Workup: Aluminum Hydride Reduction. Retrieved from [Link]

-

PubChem. (n.d.). (5-Bromo-2-methylphenyl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

- Balci, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.

-

Organic Syntheses. (n.d.). Procedure 2. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-bromo-2-methylphenol - Optional[13C NMR]. Retrieved from [Link]

- Google Patents. (n.d.). CN104892566A - Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene.

- Mustafa, G., Khan, I. U., Ashiq, M. Z., & Akkurt, M. (2012). Methyl 5-bromo-2-hydroxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1467.

- Google Patents. (n.d.). CN103570510A - One-pot synthesis method for 5-bromo-2-chloro-4'-ethoxy diphenylmethane.

- Google Patents. (n.d.). CN104892566A - Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene.

-

ResearchGate. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-2-methylbenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-2-hydroxybenzyl alcohol. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN113233957A - Preparation method of 2-bromo-5-iodo-benzyl alcohol.

Sources

- 1. (5-Bromo-2-methylphenyl)methanol | C8H9BrO | CID 12993770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Bromo-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Workup [chem.rochester.edu]

- 5. Page loading... [wap.guidechem.com]

- 6. JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid - Google Patents [patents.google.com]

- 7. CN104892566A - Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene - Google Patents [patents.google.com]

Navigating the Stability of (5-Bromo-2-methylphenyl)methanol: An In-depth Technical Guide

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Stability and Storage of (5-Bromo-2-methylphenyl)methanol.

This guide provides a detailed exploration of the chemical stability, potential degradation pathways, and optimal storage conditions for (5-Bromo-2-methylphenyl)methanol, a key intermediate in pharmaceutical synthesis. Authored for professionals in research and drug development, this document synthesizes chemical principles with practical, field-proven insights to ensure the integrity and longevity of this critical compound.

Executive Summary: The Imperative of Stability

(5-Bromo-2-methylphenyl)methanol is a substituted aromatic alcohol whose utility in multi-step organic synthesis is contingent upon its chemical purity and stability. Degradation of this intermediate can lead to impurities that may compromise reaction yields, introduce downstream purification challenges, and impact the safety and efficacy of the final active pharmaceutical ingredient (API). Understanding the intrinsic stability of this molecule and the external factors that influence it is therefore paramount. This guide elucidates the key lability points of the molecule, outlines potential degradation pathways, and provides actionable protocols for storage and stability assessment.

Chemical Profile and Intrinsic Stability Characteristics

(5-Bromo-2-methylphenyl)methanol, with the molecular formula C₈H₉BrO, is a solid at room temperature.[1] Its stability is primarily dictated by the benzylic alcohol functional group, with its reactivity influenced by the electronic effects of the bromo and methyl substituents on the aromatic ring.

The methyl group at the ortho position is an electron-donating group, which can slightly destabilize a positive charge buildup on the benzylic carbon. Conversely, the bromine atom at the meta position (relative to the methyl group) is an electron-withdrawing group via induction, which can influence the electron density of the aromatic system. The interplay of these electronic effects governs the molecule's susceptibility to various degradation mechanisms.

Potential Degradation Pathways

Based on the chemistry of benzyl alcohols and related substituted compounds, several degradation pathways for (5-Bromo-2-methylphenyl)methanol can be anticipated. These are primarily oxidative, but thermal, photolytic, and hydrolytic degradation should also be considered.

Oxidative Degradation

The most probable degradation pathway for (5-Bromo-2-methylphenyl)methanol is the oxidation of the primary alcohol.[2][3] This can occur in the presence of atmospheric oxygen and may be accelerated by exposure to light, elevated temperatures, and the presence of metallic impurities. The oxidation typically proceeds in two steps:

-

Oxidation to the Aldehyde: The initial oxidation product is 5-Bromo-2-methylbenzaldehyde.

-

Further Oxidation to the Carboxylic Acid: The aldehyde can be further oxidized to 5-Bromo-2-methylbenzoic acid.

Thermal Degradation

At elevated temperatures, brominated aromatic compounds can undergo dehydrobromination or C-Br bond cleavage.[4][5] For (5-Bromo-2-methylphenyl)methanol, this could potentially lead to the formation of various decomposition products, including those arising from intermolecular reactions. It is crucial to avoid high temperatures during storage and handling to mitigate these risks.

Photolytic Degradation

Aromatic compounds, particularly those with halogen substituents, can be susceptible to photolytic degradation upon exposure to UV or visible light.[6][7] The energy from light can promote the formation of radical species, initiating a cascade of degradation reactions. It is therefore essential to protect (5-Bromo-2-methylphenyl)methanol from light.

Sonochemical Degradation

It is noteworthy that high-energy inputs, such as sonication, have been shown to degrade benzyl alcohol into benzene, toluene, and benzaldehyde.[8] While not a typical storage concern, this highlights the molecule's potential for degradation under certain processing conditions.

Recommended Storage and Handling Conditions

To maintain the long-term stability and purity of (5-Bromo-2-methylphenyl)methanol, the following storage and handling conditions are recommended, summarized in Table 1.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. A controlled room temperature of 15-25°C (59-77°F) is generally acceptable for short-term storage. For long-term storage, refrigeration at 2-8°C (36-46°F) is recommended.[9][10] | Minimizes the rate of potential oxidative and thermal degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Prevents oxidation by atmospheric oxygen. |

| Light | Store in a light-resistant, opaque container.[10] | Protects the compound from photolytic degradation. |

| Container | Use well-sealed, non-reactive containers (e.g., amber glass bottles with PTFE-lined caps).[9] | Prevents contamination and reaction with container materials. Avoids moisture ingress. |

| Handling | Handle in a well-ventilated area. Avoid exposure to high temperatures and sources of ignition. | Ensures safety and prevents thermal degradation. |

Table 1: Summary of Recommended Storage and Handling Conditions

Stability Testing and Analytical Methodology

A robust stability testing program is essential to understand the degradation profile of (5-Bromo-2-methylphenyl)methanol and to establish its shelf-life. This typically involves forced degradation studies and the development of a stability-indicating analytical method.

Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the compound to harsh conditions to accelerate degradation and identify potential degradation products. This is crucial for developing a stability-indicating method. Key stress conditions include:

-

Acid and Base Hydrolysis: Refluxing in dilute acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH).

-

Oxidation: Treatment with an oxidizing agent such as hydrogen peroxide (e.g., 3% H₂O₂).

-

Thermal Stress: Heating the solid compound at a high temperature (e.g., 60-80°C).

-

Photostability: Exposing the compound to a combination of UV and visible light.

Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation and separate it from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.

Experimental Protocol: Development of a Stability-Indicating RP-HPLC Method

-

Column Selection: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol) is typically employed. The gradient should be optimized to achieve good resolution between the parent compound and all degradation products.

-

Detection: UV detection at a wavelength where (5-Bromo-2-methylphenyl)methanol and its likely degradation products (e.g., the aldehyde and carboxylic acid) have significant absorbance (e.g., around 220-260 nm).

-

Forced Degradation Sample Analysis: Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak and from each other.

-

Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness.

Conclusion: A Proactive Approach to Stability

Ensuring the stability of (5-Bromo-2-methylphenyl)methanol is not merely a matter of proper storage; it is a proactive measure to safeguard the integrity of the entire synthetic process. By understanding the inherent chemical properties of the molecule, recognizing its potential degradation pathways, and implementing rigorous storage and handling protocols, researchers and drug development professionals can mitigate the risks of impurity formation and ensure the consistent quality of this vital intermediate. The adoption of a systematic approach to stability testing, including forced degradation studies and the use of validated stability-indicating methods, provides the necessary framework for confident and reproducible scientific outcomes.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 12993770, (5-Bromo-2-methylphenyl)methanol." PubChem, [Link].

-

Borucka, M., et al. "Products of Thermal Decomposition of Brominated Polymer Flame Retardants." Chemical Engineering Transactions, vol. 111, 2024, pp. 307-312, [Link].

- Selvam, P., and M. Swaminathan. "Photocatalytic degradation of an organic pollutant, benzyl alcohol using an enhanced solar photo-Fenton Process." Journal of Molecular Catalysis A: Chemical, vol. 282, no. 1-2, 2008, pp. 101-107.

-

Braun Research Group. "Halogenated Organic Liquids - Standard Operating Procedure." University of Nevada, Reno, [Link].

-

Senboku, Hisanori, et al. "Electrochemical Direct Carboxylation of Benzyl Alcohols Having an Electron-Withdrawing Group on the Phenyl Ring: One-Step Formation of Phenylacetic Acids from Benzyl Alcohols under Mild Conditions." The Journal of Organic Chemistry, vol. 84, no. 15, 2019, pp. 9534-9543, [Link].

-

New York State Department of Environmental Conservation. "Chemical Storage and Handling Recommendations." NY.gov, 2016, [Link].

-

Li, Jiaquan, et al. "Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation." ACS Catalysis, vol. 10, no. 6, 2020, pp. 3516-3525, [Link].

-

Organic Chemistry Portal. "Benzyl Ethers - Protecting Groups." Organic Chemistry Portal, [Link].

-

GMP Plastics. "Optimizing Compound Storage for Long-Term Stability and Safety." GMP Plastics, 2025, [Link].

-

ResearchGate. "Halogenated Organic Compounds - A Global Perspective." ResearchGate, [Link].

-

Capot Chemical. "MSDS of (4-bromo-3-methylphenyl)methanol." Capot Chemical, [Link].

-

ResearchGate. "Oxidation and oxidative coupling of benzylic alcohol to benzaldehyde and methyl benzoate ester." ResearchGate, [Link].

-

Khan Academy. "Effect of an electron withdrawing group in a benzyl cation." YouTube, 18 Aug. 2022, [Link].

-

ResearchGate. "Competition reaction between electron-donating and withdrawing benzyl alcohols." ResearchGate, [Link].

-

ResearchGate. "Photocatalytic degradation of an organic pollutant, benzyl alcohol using an enhanced solar photo-fenton process." ResearchGate, [Link].

-

PubMed. "p-Methylbenzyl Group: Oxidative Removal and Orthogonal Alcohol Deprotection." PubMed, 6 Sep. 2019, [Link].

-

Royal Society of Chemistry. "Photooxidation of benzyl alcohols and photodegradation of cationic dyes by Fe3O4@sulfur/reduced graphene oxide as catalyst." RSC Publishing, [Link].

-

PubMed Central. "Bacterial Degradation of Aromatic Compounds." PubMed Central, [Link].

-

MDPI. "Selective Oxidation of Benzyl Alcohol by Ag/Pd/m-BiVO 4 Microspheres under Visible Light Irradiation." MDPI, [Link].

-

MDPI. "Highly Efficient and Selective Oxidation of Benzyl Alcohol by WO42− Catalyst Immobilized by a Phosphonium-Containing Porous Aromatic Framework." MDPI, 20 Sep. 2023, [Link].

-

ResearchGate. "The oxidative esterification of benzyl alcohol with methanol a." ResearchGate, [Link].

-

Royal Society of Chemistry. "Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis." RSC Publishing, [Link].

-

PubMed Central. "Thermal Decomposition of Brominated Butyl Rubber." PubMed Central, [Link].

-

J-STAGE. "Degradation Products Generated by Sonication of Benzyl Alcohol, a Sample Preparation Solvent for the Determination of Residual." J-STAGE, [Link].

-

ResearchGate. "(PDF) Thermal Degradation Study of Decabromodiphenyl Ether. Translating Thermo-Analytical Results into Optimal Chromatographic Conditions." ResearchGate, 8 Aug. 2025, [Link].

Sources

- 1. (5-Bromo-2-methylphenyl)methanol | C8H9BrO | CID 12993770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

- 3. Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. cetjournal.it [cetjournal.it]

- 5. Thermal Decomposition of Brominated Butyl Rubber - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sphinxsai.com [sphinxsai.com]

- 7. researchgate.net [researchgate.net]

- 8. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 10. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

The Synthetic Cornerstone: A Technical Guide to (5-Bromo-2-methylphenyl)methanol for Advanced Pharmaceutical Development

Introduction: The Strategic Importance of a Versatile Building Block

In the landscape of modern medicinal chemistry and drug development, the strategic selection of starting materials and intermediates is paramount to the efficient synthesis of complex molecular architectures. (5-Bromo-2-methylphenyl)methanol, a seemingly unassuming aromatic alcohol, represents a pivotal building block in the synthesis of high-value active pharmaceutical ingredients (APIs). Its utility is particularly pronounced in the development of treatments for metabolic disorders, most notably as a key precursor in the synthesis of Canagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor for type 2 diabetes.[1] This guide provides an in-depth exploration of (5-Bromo-2-methylphenyl)methanol, offering a comprehensive overview of its chemical identity, synthesis, characterization, and critical applications for researchers, scientists, and professionals in drug development.

Nomenclature and Identification: A Compound of Many Names

While systematically named (5-Bromo-2-methylphenyl)methanol, this compound is frequently referred to in literature and commercial catalogs by a variety of synonyms. A clear understanding of this nomenclature is essential for efficient sourcing and unambiguous communication in a research and development setting.

The most prevalent synonym is 5-Bromo-2-methylbenzyl alcohol .[2] This name emphasizes the benzyl alcohol core structure. Other identifiers include:

A comprehensive identification of this compound is achieved through its unique registry numbers and molecular formula, which are universally recognized and essential for regulatory and safety documentation.

| Identifier | Value | Source |

| CAS Number | 258886-04-3 | [2] |

| Molecular Formula | C₈H₉BrO | [2] |

| Molecular Weight | 201.06 g/mol | [2] |

| InChIKey | CXASFBKJNJSOAI-UHFFFAOYSA-N | [2] |

Synthesis and Manufacturing: From Precursor to Product

The synthesis of (5-Bromo-2-methylphenyl)methanol is a critical process, demanding high efficiency and purity for its subsequent use in multi-step API manufacturing. The most common and industrially scalable approach involves the reduction of the corresponding benzoic acid derivative, 5-bromo-2-methylbenzoic acid.

Conceptual Workflow for Synthesis

The transformation from a carboxylic acid to a primary alcohol is a fundamental reaction in organic synthesis. The workflow hinges on the selection of a suitable reducing agent that is potent enough to reduce the carboxylic acid functional group while being compatible with the other functionalities present in the molecule, namely the aryl bromide and the methyl group.

Caption: A generalized workflow for the synthesis of (5-Bromo-2-methylphenyl)methanol.

Recommended Laboratory Protocol: Reduction of 5-Bromo-2-methylbenzoic Acid using Borane-Tetrahydrofuran Complex

This protocol is based on established methods for the reduction of carboxylic acids to primary alcohols, offering high yields and operational simplicity.[3][4] The use of Borane-Tetrahydrofuran (BH₃-THF) complex is favored for its selectivity and milder reaction conditions compared to more aggressive hydrides like Lithium Aluminum Hydride (LiAlH₄).[5][6]

Materials:

-

5-Bromo-2-methylbenzoic acid

-

Borane-tetrahydrofuran complex (1 M solution in THF)[5]

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric Acid (e.g., 1 M aqueous solution)

-

Sodium Bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Organic solvents for extraction and chromatography (e.g., Ethyl Acetate, Hexanes)

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 5-bromo-2-methylbenzoic acid (1.0 eq) in anhydrous THF.

-

Inert Atmosphere: Purge the flask with dry nitrogen or argon and maintain a positive pressure throughout the reaction.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Addition of Reducing Agent: Slowly add the borane-tetrahydrofuran complex (1 M solution in THF, approx. 1.1-1.5 eq) dropwise to the stirred solution of the carboxylic acid via the dropping funnel. The addition rate should be controlled to maintain the reaction temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by slowly adding methanol dropwise at 0 °C until the effervescence ceases. This is followed by the slow, dropwise addition of 1 M HCl.

-

Workup and Extraction: Remove the THF under reduced pressure. Add water to the residue and extract the aqueous layer with ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude (5-Bromo-2-methylphenyl)methanol by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Structural Characterization: Spectroscopic Signature

Unambiguous characterization of (5-Bromo-2-methylphenyl)methanol is crucial for quality control and to ensure its suitability for subsequent synthetic steps. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this purpose. While a publicly available, citable spectrum is not readily found, the expected ¹H and ¹³C NMR chemical shifts can be reliably predicted based on fundamental principles and known substituent effects.[7][8]

Predicted ¹H NMR Spectrum (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.4 | d | 1H | Ar-H |

| ~ 7.2 | dd | 1H | Ar-H |

| ~ 7.1 | d | 1H | Ar-H |

| ~ 4.7 | s | 2H | -CH₂OH |

| ~ 2.3 | s | 3H | Ar-CH₃ |

| ~ 1.8 | br s | 1H | -OH |

Predicted ¹³C NMR Spectrum (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~ 140 | Ar-C (quaternary) |

| ~ 135 | Ar-C (quaternary) |

| ~ 132 | Ar-CH |

| ~ 130 | Ar-CH |

| ~ 128 | Ar-CH |

| ~ 120 | Ar-C-Br (quaternary) |

| ~ 63 | -CH₂OH |

| ~ 19 | -CH₃ |

Applications in Drug Development: A Key Intermediate for Canagliflozin

The primary significance of (5-Bromo-2-methylphenyl)methanol in the pharmaceutical industry lies in its role as a key intermediate in the synthesis of Canagliflozin.[1] The aryl bromide moiety serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to introduce the thiophene ring system present in the final drug molecule.[9]

Illustrative Synthetic Pathway to a Canagliflozin Precursor

The following workflow illustrates the strategic use of a derivative of (5-Bromo-2-methylphenyl)methanol in a key carbon-carbon bond-forming reaction, a cornerstone of modern drug synthesis.[10][11][12][13]

Caption: The role of a (5-Bromo-2-methylphenyl)methanol derivative in a Suzuki coupling reaction.

Generalized Protocol for Suzuki Cross-Coupling

This protocol outlines a general procedure for the Suzuki coupling of an aryl bromide, such as a derivative of (5-Bromo-2-methylphenyl)methanol, with an arylboronic acid.[12][13]

Materials:

-

Aryl bromide (e.g., 2-((5-Bromo-2-methylphenyl)methyl)-5-(4-fluorophenyl)thiophene)

-

Arylboronic acid or ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent system (e.g., 1,4-Dioxane/water, Toluene, DME)

Procedure:

-

Reaction Setup: To a reaction vessel, add the aryl bromide (1.0 eq), the arylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).

-

Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent Addition: Add the degassed solvent system.

-

Catalyst Addition: Add the palladium catalyst (typically 1-5 mol%) under a positive pressure of the inert gas.

-

Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization.

Safety and Handling

(5-Bromo-2-methylphenyl)methanol is an irritant and should be handled with appropriate personal protective equipment (PPE).[2]

-

Hazard Statements:

-

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear safety glasses or goggles, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.

-

Conclusion

(5-Bromo-2-methylphenyl)methanol is a strategically important building block in pharmaceutical synthesis, offering a versatile platform for the construction of complex drug molecules. Its well-defined synthesis, clear characterization profile, and critical role in the production of drugs like Canagliflozin underscore its value to the research and drug development community. A thorough understanding of its properties, synthesis, and applications, as outlined in this guide, is essential for its effective and safe utilization in advancing human health.

References

-

Chemistry LibreTexts. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4. Retrieved from [Link]

-

Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

- Google Patents. (n.d.). CN103965020B - Prepare the method for 5-iodo-2-bromobenzyl alcohol.

- Google Patents. (n.d.). CN104892566A - Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene.

- Google Patents. (n.d.). CN105272960A - Preparation method of canagliflozin intermediate 2-(2-methyl-5-bromobenzyl)-5-(4-fluorobenzene)thiophene.

- Google Patents. (n.d.). US20170044129A1 - Method for preparing canagliflozin intermediate 2-(2-methyl-5-bromobenzyl)-5-(4-fluorophenyl)thiophene.

- Google Patents. (n.d.). WO2016035042A1 - Process for the preparation of canagliflozin.

- Google Patents. (n.d.). WO2017063617A1 - Preparation of intermediates for the synthesis of canagliflozin and dapagliflozin.

-

M. S. Newman, et al. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. University of Oxford. Retrieved from [Link]

- M. A. Loreto, et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4437-4448.

-

Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]

-

NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

PubChem. (n.d.). (5-Bromo-2-methylphenyl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

-

The Organic Synthesis Archive. (n.d.). o-METHYLBENZYL ALCOHOL. Retrieved from [Link]

-

Wikipedia. (n.d.). Borane–tetrahydrofuran. Retrieved from [Link]

- X. Wang, et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega, 3(4), 4353-4359.

- Y. Wang, et al. (2021). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. BMC Chemistry, 15(1), 1-10.

- Z. Lu, et al. (2013). L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature.

- Metin Balci. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- H. Friebolin. (2011). Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH.

Sources

- 1. nbinno.com [nbinno.com]

- 2. (5-Bromo-2-methylphenyl)methanol | C8H9BrO | CID 12993770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Borane–tetrahydrofuran - Wikipedia [en.wikipedia.org]

- 4. Applications of Borane-tetrahydrofuran Complex_Chemicalbook [chemicalbook.com]

- 5. Borane Tetrahydrofuran [commonorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. Proton NMR Table [www2.chemistry.msu.edu]

- 9. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]